
(3S)-4-Methoxy-4-oxo-3-(2,2,2-trifluoroacetamido)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-4-Methoxy-4-oxo-3-(2,2,2-trifluoroacetamido)butanoate is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group, a trifluoroacetamido group, and a butanoate backbone, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Methoxy-4-oxo-3-(2,2,2-trifluoroacetamido)butanoate typically involves the use of chiral precursors and specific reaction conditions to ensure the retention of chirality. One common method involves the Friedel–Crafts acylation of N-protected α-amino acids. This reaction utilizes N-hydroxysuccinimide ester (OSu) as an acyl donor, which reacts rapidly with amino components and produces fewer side reactions, including racemization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of TFA-protected α-amino acid-OSu as a potential acyl donor for Friedel–Crafts acylation into various arenes has been reported to result in adequate yields without loss of optical purity .
Análisis De Reacciones Químicas
Types of Reactions
(3S)-4-Methoxy-4-oxo-3-(2,2,2-trifluoroacetamido)butanoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoroacetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield carboxylic acids, while reduction of the carbonyl group may yield alcohols.
Aplicaciones Científicas De Investigación
(3S)-4-Methoxy-4-oxo-3-(2,2,2-trifluoroacetamido)butanoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various biologically active compounds.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3S)-4-Methoxy-4-oxo-3-(2,2,2-trifluoroacetamido)butanoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroacetamido group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-4-Methoxy-4-oxo-3-(2,2,2-trifluoroacetamido)pentanoate: Similar structure with an additional carbon in the backbone.
(3S)-4-Methoxy-4-oxo-3-(2,2,2-trifluoroacetamido)propanoate: Similar structure with one less carbon in the backbone.
Uniqueness
(3S)-4-Methoxy-4-oxo-3-(2,2,2-trifluoroacetamido)butanoate is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties
Propiedades
Número CAS |
657-19-2 |
|---|---|
Fórmula molecular |
C7H7F3NO5- |
Peso molecular |
242.13 g/mol |
Nombre IUPAC |
(3S)-4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C7H8F3NO5/c1-16-5(14)3(2-4(12)13)11-6(15)7(8,9)10/h3H,2H2,1H3,(H,11,15)(H,12,13)/p-1/t3-/m0/s1 |
Clave InChI |
OUDCCNCAFDBFQO-VKHMYHEASA-M |
SMILES isomérico |
COC(=O)[C@H](CC(=O)[O-])NC(=O)C(F)(F)F |
SMILES canónico |
COC(=O)C(CC(=O)[O-])NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)

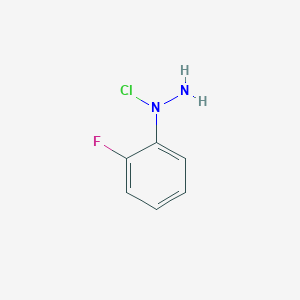
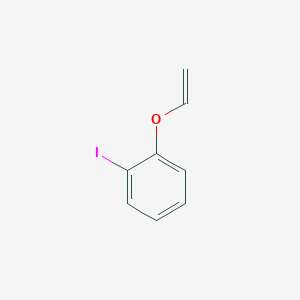
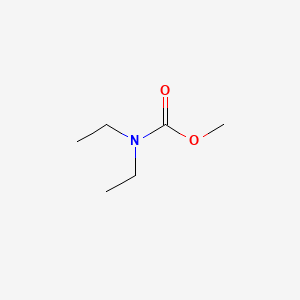
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)
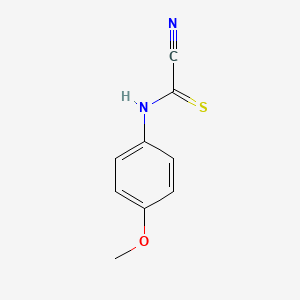
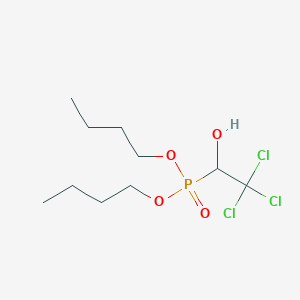
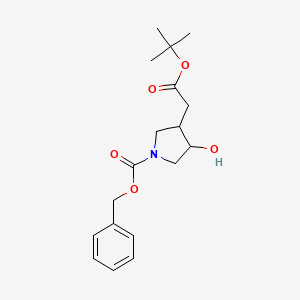

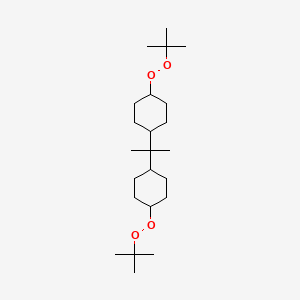
phosphanium bromide](/img/structure/B14744685.png)

